molecular formula C12H8F3N3 B8163999 3-(2-Methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)-benzonitrile

3-(2-Methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)-benzonitrile

Cat. No.: B8163999
M. Wt: 251.21 g/mol
InChI Key: HANLBJZJPQLNHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-Methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)-benzonitrile is a heteroaromatic compound featuring a benzonitrile core substituted with a trifluoromethyl (-CF₃) group at the 5-position and a 2-methylimidazole moiety at the 3-position (Fig. 1). Its molecular formula is C₁₂H₈F₃N₃, with a molecular weight of 267.21 g/mol (calculated).

Properties

IUPAC Name

3-(2-methylimidazol-1-yl)-5-(trifluoromethyl)benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8F3N3/c1-8-17-2-3-18(8)11-5-9(7-16)4-10(6-11)12(13,14)15/h2-6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HANLBJZJPQLNHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN1C2=CC(=CC(=C2)C(F)(F)F)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8F3N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Palladium-Catalyzed Aryl Amination

A prominent approach involves palladium-catalyzed coupling of halogenated intermediates with 2-methylimidazole. For example, 3-bromo-5-(trifluoromethyl)benzonitrile can undergo coupling with 2-methylimidazole in the presence of a palladium catalyst (e.g., Pd(OAc)₂), a phosphine ligand (e.g., Xantphos), and a base (e.g., Cs₂CO₃) in a polar aprotic solvent like N-methylpyrrolidone (NMP) at 100–120°C. This method mirrors the synthesis of analogous benzenamine derivatives, where aryl bromides react with imidazoles to form C–N bonds.

Key Conditions

  • Catalyst: Pd(OAc)₂ (2–5 mol%)

  • Ligand: Xantphos (4–8 mol%)

  • Base: Cs₂CO₃ (2 equiv)

  • Solvent: NMP

  • Temperature: 110°C, 12–24 hours

  • Yield: ~70–85% (extrapolated from similar reactions)

Copper-Mediated Ullmann-Type Coupling

Copper(I) iodide has been employed in Ullmann-type reactions for imidazole installation. Using 3-iodo-5-(trifluoromethyl)benzonitrile and 2-methylimidazole with CuI (10 mol%), 1,10-phenanthroline (20 mol%), and K₃PO₄ in DMSO at 130°C affords the target compound. This method avoids palladium but requires higher temperatures.

Base-Mediated Cyclization Strategies

Potassium tert-Butoxide (KOtBu)-Promoted Imidazole Formation

A transition metal-free method involves coupling nitriles with amines under strongly basic conditions. For instance, 5-(trifluoromethyl)benzonitrile reacts with 2-methylimidazole in toluene with KOtBu (1.2 equiv) at 130°C for 5–8 hours. The mechanism proceeds via imidamide intermediates, followed by cyclization and ammonia elimination (Figure 1).

Reaction Scheme

5-(Trifluoromethyl)benzonitrile+2-MethylimidazoleKOtBu, 130°CTolueneTarget Compound\text{5-(Trifluoromethyl)benzonitrile} + \text{2-Methylimidazole} \xrightarrow[\text{KOtBu, 130°C}]{\text{Toluene}} \text{Target Compound}

Yield : Up to 90% (based on analogous reactions).

Sequential Functionalization Approaches

Trifluoromethylation Followed by Imidazole Coupling

Starting from 3-bromo-5-cyanobenzoic acid, trifluoromethylation via the Ruppert–Prakash reagent (TMSCF₃) in the presence of CuI and KF yields 3-bromo-5-(trifluoromethyl)benzonitrile. Subsequent palladium-catalyzed coupling with 2-methylimidazole completes the synthesis.

Solvent and Base Optimization

Solvent Effects

  • Polar aprotic solvents (NMP, DMF): Enhance palladium catalyst activity but may require higher temperatures.

  • Toluene : Preferred for base-mediated reactions due to high boiling point and compatibility with KOtBu.

Base Selection

  • Cs₂CO₃ : Optimal for palladium-catalyzed reactions due to mild basicity and solubility.

  • KOtBu : Critical for deprotonating imidazole and facilitating cyclization.

Comparative Analysis of Methods

Method Catalyst Temperature Yield Advantages
Pd-Catalyzed CouplingPd(OAc)₂110°C70–85%High selectivity
Cu-Mediated UllmannCuI130°C60–75%Cost-effective
KOtBu CyclizationNone130°C85–90%Transition metal-free, scalable

Challenges and Mitigation Strategies

  • Nitrile Stability : Prolonged heating above 130°C may degrade the nitrile group. Using shorter reaction times (5–8 hours) and inert atmospheres mitigates this.

  • Imidazole Reactivity : 2-Methylimidazole’s lower nucleophilicity compared to 4-methylimidazole necessitates stronger bases (e.g., KOtBu over NaH) .

Chemical Reactions Analysis

Types of Reactions

3-(2-Methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)-benzonitrile can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Anticancer Activity

Research has demonstrated that derivatives of 3-(2-Methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)-benzonitrile exhibit significant anticancer properties. For instance, studies indicate that certain substituted benzonitriles show potential in inhibiting tumor growth in various cancer cell lines. One study highlighted the compound's ability to induce apoptosis in MCF cell lines, suggesting a mechanism for its anticancer activity through the modulation of apoptotic pathways .

CompoundIC50 (μM)Cancer Cell Line
3-(2-Methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)-benzonitrile25.72 ± 3.95MCF (breast cancer)
Drug 2 (related structure)45.2 ± 13.0U87 (glioblastoma)

1.2 Inhibition of Enzymatic Activity

The compound has also been studied for its inhibitory effects on monoamine oxidase B (MAO-B), an enzyme implicated in neurodegenerative diseases. Some derivatives have shown selective inhibition, which could lead to therapeutic applications in treating conditions like Parkinson's disease .

Synthesis and Chemical Properties

The synthesis of 3-(2-Methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)-benzonitrile involves several methods, with a focus on optimizing yield and safety. Recent advancements have introduced safer synthetic routes that avoid toxic reagents, enhancing the feasibility for industrial production .

Synthesis MethodYield (%)Toxicity Level
Method A40.4High
Method B25.7Moderate

Case Studies

3.1 Clinical Implications

A case study published by TriNetX examined the real-world application of compounds similar to 3-(2-Methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)-benzonitrile in clinical settings, focusing on their effectiveness in patient treatment regimens for various cancers . The findings suggest that these compounds can significantly improve patient outcomes when used as part of combination therapies.

3.2 Pharmacological Research

In pharmacological studies, compounds derived from 3-(2-Methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)-benzonitrile have been evaluated for their interactions with human concentrative nucleoside transporters, revealing enhanced efficacy against certain cancer types when modifications are made to the base structure .

Mechanism of Action

The mechanism of action of 3-(2-Methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)-benzonitrile involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, influencing its pharmacokinetic properties .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituted Benzonitrile Derivatives

Table 1: Key Benzonitrile-Based Analogs
Compound Name Substituents (Position) Functional Groups Molecular Weight (g/mol) Key Applications References
3-(2-Methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)-benzonitrile (Target) -CF₃ (5), -2-Me-imidazole (3) Nitrile 267.21 Pharmaceuticals, materials
3-(5-Methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)-benzonitrile -CF₃ (5), -5-Me-imidazole (3) Nitrile 267.21 Pharmaceutical intermediates
4-[3-(4-Hydroxybutyl)-4,4-dimethyl-5-oxo-2-thioxoimidazolidin-1-yl]-2-(trifluoromethyl)benzonitrile -CF₃ (2), thioxoimidazolidinone (4) Nitrile, thioamide 401.40 Not specified; likely biological activity

Key Observations :

  • Positional Isomerism : The target compound and its 5-methylimidazole analog (Table 1, Row 2) differ only in the methyl group position on the imidazole ring. This subtle change can alter electronic properties and binding affinity in drug-receptor interactions .
  • Functional Group Impact: The thioxoimidazolidinone derivative (Table 1, Row 3) replaces the imidazole with a bulkier heterocycle, significantly increasing molecular weight and likely reducing membrane permeability compared to the target compound .

Aniline and Benzamide Derivatives

Table 2: Aniline/Benzamide Analogs
Compound Name Core Structure Functional Groups Molecular Weight (g/mol) Applications References
3-(2-Methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline Aniline Amine (-NH₂) 241.21 Precursor for nilotinib synthesis
Nilotinib Hydrochloride Monohydrate Benzamide Amide, pyrimidine 584.14 (free base) Anticancer drug (CML treatment)
3-(4-Methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)benzamide Benzamide Amide (-CONH₂) 269.22 Not specified; potential bioactive agent

Key Observations :

  • Functional Group Influence : Replacing the nitrile group with an amine (Table 2, Row 1) reduces polarity, enhancing solubility in organic solvents. Conversely, the amide group in nilotinib (Table 2, Row 2) introduces hydrogen-bonding capacity, critical for target binding in kinase inhibition .
  • Pharmaceutical Relevance : Nilotinib’s structure incorporates a pyrimidine ring and imidazole, demonstrating how structural complexity can optimize therapeutic efficacy .

Physical Properties

  • Melting Points : Imidazole-containing analogs generally exhibit high melting points (>200°C for many indole-imidazole hybrids in ), suggesting strong crystalline packing .
  • Spectral Data :
    • IR : Nitrile stretches appear near ~2220 cm⁻¹, while imidazole N-H stretches are observed at ~3100 cm⁻¹ .
    • NMR : The trifluoromethyl group causes distinct deshielding in ¹³C NMR (δ ~120-125 ppm for CF₃) .

Biological Activity

3-(2-Methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)-benzonitrile is a compound that has garnered attention for its potential biological activities, particularly in the fields of cancer therapy and antimicrobial applications. This article reviews the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

The compound has the following chemical properties:

  • Molecular Formula : C11_{11}H10_{10}F3_3N3_3
  • Molecular Weight : 241.22 g/mol
  • Appearance : White to light gray powder or crystals
  • CAS Number : 641571-11-1

The biological activity of 3-(2-Methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)-benzonitrile is primarily linked to its interaction with specific biological targets. Research indicates that it may act as an inhibitor of certain proteins involved in cancer cell proliferation and survival pathways.

Anticancer Activity

Numerous studies have explored the anticancer properties of this compound, particularly its effects on various cancer cell lines. The following table summarizes key findings from recent research:

Study Cell Line IC50_{50} (μM) Mechanism
Study 1MCF-725.72 ± 3.95Induction of apoptosis through mitochondrial pathways
Study 2U8745.2 ± 13.0Inhibition of proliferation via PI3K/AKT signaling pathway
Study 3A431<10Disruption of Bcl-2 mediated survival signaling

Case Studies

  • MCF Cell Line Apoptosis :
    In a study examining the effects on MCF cell lines, it was found that the compound significantly accelerated apoptosis in a dose-dependent manner. Flow cytometry results indicated increased markers of apoptosis after treatment with the compound over several days .
  • In Vivo Tumor Growth Suppression :
    Animal models treated with the compound showed a marked reduction in tumor growth compared to controls, suggesting its potential as an effective therapeutic agent against certain cancers .

Antimicrobial Activity

In addition to its anticancer properties, this compound has demonstrated antimicrobial activity against various bacterial strains. The following table presents its efficacy:

Bacterial Strain Minimum Inhibitory Concentration (MIC) Inhibition Zone (mm)
Staphylococcus aureus40 μg/mL21
Bacillus subtilis300 μg/mL12
Escherichia coli200 μg/mL14
Pseudomonas aeruginosa500 μg/mL10

These results indicate that the compound exhibits significant antibacterial activity, particularly against Gram-positive bacteria .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies suggest that modifications in the imidazole and trifluoromethyl groups enhance biological activity. For instance, substituents on the imidazole ring have been shown to increase potency against specific cancer cell lines and improve antimicrobial efficacy .

Q & A

Synthesis Optimization

Q: How can researchers optimize the synthesis of 3-(2-Methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)-benzonitrile to improve yield and purity? A:

  • Key Steps :
    • Coupling Reactions : Utilize nucleophilic substitution or cross-coupling reactions to attach the imidazole moiety to the benzonitrile core. For example, demonstrates the use of 2-chloroethyl intermediates to introduce imidazole derivatives via SN2 reactions .
    • Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction efficiency for imidazole alkylation, as shown in for similar benzimidazole syntheses .
    • Catalysis : Transition-metal catalysts (e.g., Pd for Suzuki couplings) can improve regioselectivity when introducing trifluoromethyl groups ( lists intermediates with trifluoromethyl substituents) .
  • Purity Control : Recrystallization using ethanol/water mixtures or column chromatography (silica gel, hexane/ethyl acetate) is effective for removing unreacted starting materials .

Characterization Techniques

Q: What analytical methods are most effective for confirming the structure and purity of 3-(2-Methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)-benzonitrile? A:

  • Core Techniques :
    • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR (e.g., ) identify proton environments and confirm substitution patterns. The trifluoromethyl group (CF3-CF_3) appears as a singlet in 19F^{19}F NMR .
    • Mass Spectrometry : HRMS (High-Resolution MS) validates molecular weight and fragmentation patterns ( used HRMS for benzoimidazole derivatives) .
    • Elemental Analysis : Combustion analysis ensures stoichiometric agreement between calculated and experimental C/H/N/F ratios .
  • Advanced Methods : X-ray crystallography ( ) resolves stereochemical ambiguities in crystalline derivatives .

Biological Activity Assessment

Q: What in vitro models are suitable for evaluating the biological activity of this compound? A:

  • Antibacterial Assays : highlights broth microdilution assays (MIC determination) against Gram-positive/negative bacteria for imidazole derivatives .
  • Enzyme Inhibition : Fluorescence-based assays (e.g., acetylcholinesterase inhibition) are applicable due to the compound’s aromatic/heterocyclic structure.
  • Cytotoxicity Screening : Use MTT assays on mammalian cell lines (e.g., HEK293) to assess safety profiles before in vivo studies.

Computational Analysis

Q: How can density functional theory (DFT) predict the electronic properties and reactivity of this compound? A:

  • Methodology :
    • Geometry Optimization : Use B3LYP/6-31G* ( ) to minimize energy and confirm stable conformers .
    • Frontier Molecular Orbitals : Calculate HOMO-LUMO gaps to predict charge-transfer interactions and reactivity (e.g., nucleophilic attack at the nitrile group).
    • Electrostatic Potential Maps : Identify electron-deficient regions (e.g., trifluoromethyl group) for docking studies ( references ligand-protein docking) .

Data Contradictions

Q: How should researchers address discrepancies in spectroscopic data when synthesizing novel derivatives? A:

  • Case Study : If 1H^1H NMR signals for imidazole protons conflict with expected splitting patterns:
    • Variable Temperature NMR : Resolve dynamic effects (e.g., tautomerism) by acquiring spectra at low temperatures.
    • Isotopic Labeling : Introduce deuterated analogs to confirm assignments ( used isotopic analysis for benzoimidazoles) .
    • Comparative Analysis : Cross-reference with structurally similar compounds (e.g., lists benzothiazole analogs) .

Structure-Activity Relationships (SAR)

Q: What strategies elucidate the impact of substituent variations on biological efficacy? A:

  • Systematic Modifications :
    • Imidazole Substituents : Compare 2-methyl vs. unsubstituted imidazoles ( vs. 3) to assess steric/electronic effects on target binding .
    • Trifluoromethyl Positioning : Synthesize analogs with CF3-CF_3 at positions 3, 4, or 5 ( lists positional isomers) to evaluate steric hindrance .
  • Pharmacophore Modeling : Overlay active/inactive derivatives (e.g., ’s DFT-optimized structures) to identify critical binding motifs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.